Vialox Peptide (Pentapéptido-3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

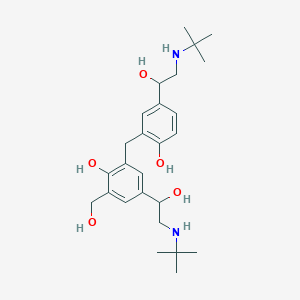

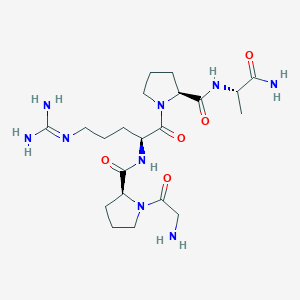

Pentapéptido-3 (acetato), también conocido como acetato de glicil-L-prolil-L-arginil-L-prolil-L-alaninamida, es un péptido sintético con la secuencia Gly-Pro-Arg-Pro-Ala-NH2. Se utiliza comúnmente en la industria cosmética por sus propiedades antienvejecimiento. Este péptido se deriva del veneno de la víbora de templo (Tropidolaemus wagleri) y actúa como antagonista de los receptores nicotínicos de acetilcolina .

Aplicaciones Científicas De Investigación

Pentapéptido-3 (acetato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Se estudia su papel en la señalización celular y las interacciones con los receptores.

Medicina: Se investiga su potencial efecto terapéutico, especialmente en productos antienvejecimiento y para el cuidado de la piel.

Industria: Se utiliza ampliamente en la industria cosmética por sus propiedades antiarrugas y suavizantes de la piel.

Mecanismo De Acción

Pentapéptido-3 (acetato) ejerce sus efectos actuando como antagonista de los receptores nicotínicos de acetilcolina. Al bloquear estos receptores, evita la transmisión de señales nerviosas que conducen a la contracción muscular. Esto da como resultado la relajación muscular y una reducción de la aparición de arrugas. Los objetivos moleculares incluyen los receptores nicotínicos de acetilcolina en la membrana postsináptica .

Análisis Bioquímico

Biochemical Properties

Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .

Cellular Effects

Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .

Molecular Mechanism

The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .

Temporal Effects in Laboratory Settings

While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .

Dosage Effects in Animal Models

Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .

Metabolic Pathways

The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .

Transport and Distribution

The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .

Subcellular Localization

The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .

Métodos De Preparación

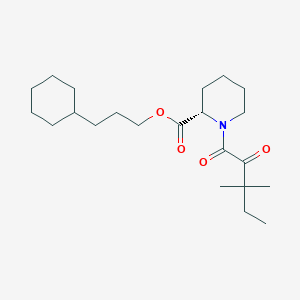

Rutas sintéticas y condiciones de reacción

La síntesis de Pentapéptido-3 (acetato) implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso normalmente implica los siguientes pasos:

Carga de resina: El primer aminoácido, alanina, se une a una resina sólida.

Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.

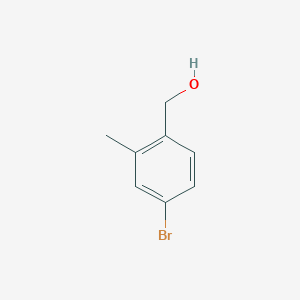

Acoplamiento: El siguiente aminoácido, prolina, se acopla a la cadena peptídica creciente utilizando un reactivo de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).

Repetición: Los pasos 2 y 3 se repiten para los aminoácidos restantes (arginina, prolina y glicina).

Escisión: El péptido completo se escinde de la resina y se desprotege utilizando un cóctel de escisión, que normalmente contiene ácido trifluoroacético (TFA).

Métodos de producción industrial

En entornos industriales, la producción de Pentapéptido-3 (acetato) sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. La purificación del péptido se consigue normalmente mediante cromatografía líquida de alto rendimiento (HPLC), y el producto final se liofiliza para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones

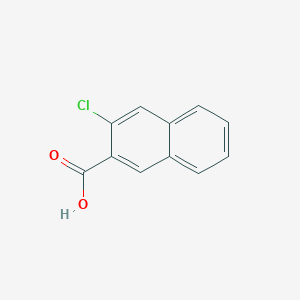

Pentapéptido-3 (acetato) puede sufrir diversas reacciones químicas, entre ellas:

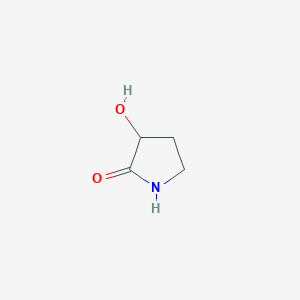

Oxidación: Esta reacción puede ocurrir en los residuos de prolina, lo que lleva a la formación de hidroxiprolina.

Reducción: Las reacciones de reducción son menos comunes, pero pueden implicar la reducción de cualquier residuo oxidado.

Sustitución: Las reacciones de sustitución pueden ocurrir en las cadenas laterales de los aminoácidos, particularmente en el residuo de arginina.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar diversos reactivos en función de la sustitución deseada, como agentes alquilantes para la arginina.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen hidroxiprolina a partir de la oxidación y diversos péptidos sustituidos en función de los reactivos utilizados .

Comparación Con Compuestos Similares

Compuestos similares

Palmitoil Pentapéptido-4:

Acetil Hexapéptido-8: Conocido como Argireline, este péptido también se dirige a los receptores de acetilcolina, pero tiene una secuencia de aminoácidos diferente.

Dipéptido Diaminobutiroil Bencilamida Diacetato: Conocido como SYN-AKE, este péptido imita los efectos del veneno de serpiente y actúa como un antagonista reversible de los receptores de acetilcolina.

Singularidad

Pentapéptido-3 (acetato) es único por su secuencia específica derivada del veneno de serpiente y sus potentes efectos antagonistas sobre los receptores nicotínicos de acetilcolina. Esto lo hace particularmente eficaz para reducir las contracciones musculares y suavizar las arrugas sin necesidad de inyecciones .

Propiedades

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJFRMLHFQWSR-AJNGGQMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

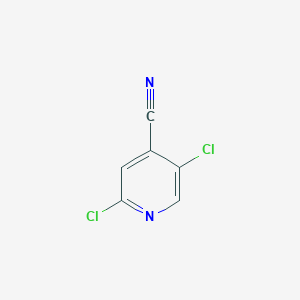

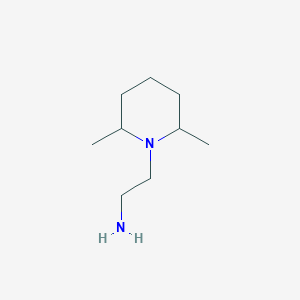

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N9O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Pentapeptide-3 and how does it work?

A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].

Q2: How does Pentapeptide-3 interact with its target to produce its effects?

A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].

Q3: What is the molecular formula and weight of Pentapeptide-3?

A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.

Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?

A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.

Q5: What is known about the stability and formulation of Pentapeptide-3?

A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.

Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?

A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane](/img/structure/B173746.png)

![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)